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Compound of Interest |

1,5-Dibromo-2-methyl-4-
Compound Name:
(trifluoromethyl)benzene

CAS No.: 231285-88-4

Cat. No.: B3031289

Get Quote

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound of
significant interest to researchers in medicinal chemistry and materials science. Its structure
incorporates a unique combination of functional groups: two bromine atoms, a methyl group,
and a trifluoromethyl (CF3) group. This substitution pattern offers a versatile platform for the
development of novel pharmaceuticals and functional materials. The trifluoromethyl group is a
well-established bioisostere for a methyl or ethyl group, offering increased metabolic stability
and enhanced binding affinity in drug candidates.[1][2] The two bromine atoms provide reactive
handles for a variety of cross-coupling reactions, allowing for the facile introduction of

additional complexity and the construction of larger molecular architectures.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 1,5-
dibromo-2-methyl-4-(trifluoromethyl)benzene is not readily found in major chemical
databases. This indicates that it is likely a novel compound or a specialized intermediate that is
not widely commercially available. This guide, therefore, serves as a comprehensive resource
for the proposed synthesis, predicted properties, and potential applications of this promising,
yet underexplored, chemical entity.
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Physicochemical and Spectroscopic Profile

While experimental data for this specific isomer is not available, its key properties can be
predicted based on its structure and by analogy to related compounds.

Property Predicted Value

Molecular Formula CsHsBrzFs

Molecular Weight 317.93 g/mol

Appearance Likely a white to off-white solid

Expected to be soluble in common organic
Solubility solvents (e.g., dichloromethane, ethyl acetate,

THF) and insoluble in water.

) ) Estimated to be in the range of 40-70 °C, based
Melting Point o ) )
on similar substituted dibromobenzenes.

N ) Estimated to be >250 °C at atmospheric
Boiling Point
pressure.

Anticipated Spectroscopic Data for Structural
Confirmation:

e 1H NMR (in CDCls, 400 MHz): Two singlets are expected in the aromatic region (o 7.5-8.0
ppm), corresponding to the two aromatic protons. A singlet corresponding to the methyl
protons would appear upfield (& 2.3-2.6 ppm).

e 13C NMR (in CDCls, 100 MHz): The spectrum would show eight distinct signals: one for the
methyl carbon, one for the trifluoromethyl carbon (as a quartet due to C-F coupling), and six
for the aromatic carbons, including two C-Br signals, one C-CHs signal, and one C-CFs
signal.

e 19F NMR (in CDCls, 376 MHz): A singlet corresponding to the -CFs group is expected.

o Mass Spectrometry (El): The mass spectrum would show a characteristic isotopic pattern for
a molecule containing two bromine atoms, with a prominent molecular ion peak (M*) at m/z =
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316, 318, and 320 in a roughly 1:2:1 ratio.

Proposed Synthesis: A Strategic Approach

A plausible and efficient synthesis of 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene can
be envisioned starting from the commercially available 2-methyl-5-nitroaniline. The synthetic
strategy involves the introduction of the trifluoromethyl group, followed by a Sandmeyer
reaction to install one of the bromine atoms, and finally, a regioselective bromination.

Experimental Workflow for Synthesis
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Step 1: Trifluoromethylation

2-Methyl-5-nitroaniline

NaNO2, CFsCOOH, Cu(l) halide

Intermediate A: 2-Methyl-5-nitro-1-(trifluoromethyl)benzene
- J

Fe, HCI or H2, Pd/C

Step 2: Reductio# of Nitro Group

Gntermediate B: 4—Methyl—3—(trif1uoromethyl)anilina

1. NaNOz2z, HBr
2. CuBr, HBr

Step 3: Sandmeyer Reaction

Gntermediate C: 1—Bromo—4—methy1—3—(triﬂuoromethyl)benzeng

NBS, H2S504

Step 4: Regioselective Bromination

Ginal Product: 1,5—Dibromo-2-methyl-4-(triﬂuoromethyl)benzeng

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitro-1-(trifluoromethyl)benzene (Intermediate A)
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e To a stirred solution of 2-methyl-5-nitroaniline (1.0 eq) in trifluoroacetic acid at 0 °C, add
sodium nitrite (1.1 eq) portion-wise.

 After stirring for 30 minutes, add a solution of a copper(l) halide (e.g., CuBr, 0.2 eq) in
trifluoroacetic acid.

 Allow the reaction to warm to room temperature and stir for 12 hours.

e Pour the reaction mixture into ice water and extract with ethyl acetate.

o Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Rationale: This step utilizes a modified Sandmeyer-type reaction to introduce the
trifluoromethyl group onto the aromatic ring.

Step 2: Synthesis of 4-Methyl-3-(trifluoromethyl)aniline (Intermediate B)

» To a solution of Intermediate A (1.0 eq) in ethanol, add iron powder (5.0 eq) and
concentrated hydrochloric acid (2.0 eq).

e Heat the mixture to reflux for 4 hours.
e Cool the reaction to room temperature and filter through a pad of celite.

o Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl
acetate.

o Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Rationale: The nitro group is a versatile precursor to an amine, which is necessary for the
subsequent Sandmeyer reaction. Iron in acidic media is a classic and effective method for this
reduction.

Step 3: Synthesis of 1-Bromo-4-methyl-3-(trifluoromethyl)benzene (Intermediate C)
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» Dissolve Intermediate B (1.0 eq) in a mixture of hydrobromic acid and water at O °C.

e Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature
below 5 °C.

« Stir the resulting diazonium salt solution for 30 minutes.
» In a separate flask, prepare a solution of copper(l) bromide (1.2 eq) in hydrobromic acid.

e Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to 60 °C for 2
hours.

o Cool the reaction, extract with diethyl ether, wash with sodium hydroxide solution and brine,
dry over magnesium sulfate, and concentrate.

 Purify by distillation or column chromatography.
Rationale: The Sandmeyer reaction is a reliable method for converting an aniline to a bromide.
Step 4: Synthesis of 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene (Final Product)

e To a solution of Intermediate C (1.0 eq) in concentrated sulfuric acid, add N-
bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

e Stir the reaction for 24 hours.
o Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

» Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by recrystallization or column chromatography.

Rationale: The existing substituents direct the second bromination to the desired position. The
combination of NBS and sulfuric acid is a potent electrophilic brominating system.

Reactivity and Synthetic Utility
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The two bromine atoms in 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene are valuable
functional groups for further synthetic transformations, particularly in palladium-catalyzed cross-
coupling reactions.

6,5—Dibromo-2—methyl—4—(triﬂuoromethyl)benzen9 (Aryl Boronic Acid / EsteD

i

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., Na2CO3)

uzuki Coupling

G\/Iono- or Di-arylated ProducD

Click to download full resolution via product page
Caption: Representative Suzuki cross-coupling reaction pathway.

The differential reactivity of the two bromine atoms can potentially be exploited for selective
mono- or di-functionalization by carefully choosing reaction conditions and coupling partners.
This allows for the construction of complex molecules with precise control over their three-
dimensional structure.

Potential Applications in Drug Discovery and
Materials Science

This trifluoromethylated dibromobenzene derivative is an attractive scaffold for:

» Medicinal Chemistry: As a core structure for the synthesis of kinase inhibitors, GPCR
modulators, and other therapeutic agents where the trifluoromethyl group can enhance
potency and pharmacokinetic properties. The dibromo functionality allows for the exploration
of chemical space through late-stage diversification.
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Materials Science: As a building block for organic light-emitting diodes (OLEDSs), organic
photovoltaics (OPVs), and other organic electronic materials. The rigid aromatic core and the
potential for extended conjugation through cross-coupling reactions are desirable features
for these applications.

Safety and Handling

As with all laboratory chemicals, 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene should

be handled with appropriate care.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.[3][4][5][6]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation
of dust or vapors and contact with skin and eyes.[3][4][5][6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[5][6]

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a comprehensive overview of 1,5-dibromo-2-methyl-4-

(trifluoromethyl)benzene, from its proposed synthesis to its potential applications. While this

compound may not be readily available, its unique structural features make it a highly valuable

target for researchers at the forefront of chemical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. jelsciences.com [jelsciences.com]

2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design [mdpi.com]

o 3. fishersci.com [fishersci.com]

e 4. tcichemicals.com [tcichemicals.com]

o 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
e 6. sigmaaldrich.com [sigmaaldrich.com]

» To cite this document: BenchChem. [Introduction: A Novel Building Block for Advanced
Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3031289/docs#introduction-a-novel-building-block-
for-advanced-chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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